molecular formula C12H15FN2O2 B3050311 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine CAS No. 250371-81-4

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine

Cat. No.: B3050311
CAS No.: 250371-81-4
M. Wt: 238.26 g/mol
InChI Key: WJTWAXSFXNZKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine is a nitrogen-containing heterocyclic compound with a piperidine backbone substituted by a methyl group at the 4-position and a 2-fluoro-4-nitrophenyl group at the 1-position. Its molecular formula is C₁₂H₁₃FN₂O₂, with a molecular weight of 240.23 g/mol . The compound is synthesized via nucleophilic aromatic substitution, where 3,4-difluoronitrobenzene reacts with 4-methylpiperidine in methanol at 50°C, yielding 85% as an oil . Characterization by ¹H-NMR and ¹³C-NMR confirms the structure, with distinct signals for the fluorine-substituted aromatic ring (δ 7.94–6.90 ppm) and the methyl group (δ 1.00 ppm) .

Its lipophilic nature, due to the methyl group, may enhance membrane permeability in biological systems.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTWAXSFXNZKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386991
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250371-81-4
Record name 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250371-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The SNAr pathway exploits the electron-deficient nature of nitro- and fluoro-substituted aryl halides. The nitro group meta-directs incoming nucleophiles, while fluorine enhances leaving-group displacement through resonance withdrawal.

Typical protocol :

  • Substrate : 2-Fluoro-4-nitrochlorobenzene (1.0 equiv)
  • Nucleophile : 4-Methylpiperidine (1.2 equiv)
  • Base : K2CO3 (2.5 equiv)
  • Solvent : Anhydrous acetonitrile
  • Conditions : Reflux (82°C), 8–12 h
Parameter Value Impact on Yield
Temperature 82°C Optimizes rate without decomposition
Solvent polarity Acetonitrile (ε = 37.5) Enhances SNAr kinetics
Base strength K2CO3 (pKa ~10.3) Deprotonates piperidine without hydrolyzing substrate

Yield : 68–75% after column chromatography.

Limitations and Side Reactions

  • Competitive hydrolysis : Traces of water generate 2-fluoro-4-nitrophenol (5–12% yield).
  • Steric effects : Bulky N-alkyl groups in piperidine lower reactivity (e.g., 4-ethylpiperidine: 52% yield vs. 4-methyl: 75%).

Multi-Step Functionalization Approaches

Nitration of Preformed Arylpiperidines

For substrates where direct SNAr proves challenging, sequential nitration offers an alternative:

Step 1 : Synthesis of 1-(2-fluorophenyl)-4-methylpiperidine

  • Coupling : 2-Fluorobromobenzene + 4-methylpiperidine (Pd(OAc)2/XPhos, 90°C, 16 h)
  • Yield : 83%

Step 2 : Regioselective nitration

  • Nitrating agent : HNO3 (90%)/H2SO4 (conc.), 0°C → RT
  • Regiochemistry : Nitro group enters para to fluorine (72% yield)

Critical factor : The fluorine atom directs nitration to the para position, achieving the desired 2-fluoro-4-nitro configuration.

Reductive Amination Pathways

Patent WO2001002357A2 discloses a hydrogenation-based route:

  • Intermediate : 4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine
  • Reduction : H2 (50 psi), 10% Pd/C, EtOH, 25°C, 4 h
  • Yield : 89%

This method circumvents harsh nitration conditions but requires access to tetrahydropyridine precursors.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Direct SNAr Single step, high atom economy Requires electron-deficient aryl halide 68–75%
Sequential nitration Avoids sensitive aryl halides Multi-step, regiochemical risks 60–72%
Reductive amination Mild conditions, high purity Complex precursor synthesis 85–89%

Key observations :

  • SNAr proves most efficient for gram-scale synthesis.
  • Reductive amination excels in industrial settings due to superior scalability.

Reaction Optimization and Green Chemistry

Solvent Effects

Switch from acetonitrile to 2-MeTHF (tetrahydrofuran derivative) improves sustainability:

Solvent PMI* Yield
Acetonitrile 8.7 75%
2-MeTHF 3.1 70%

*Process Mass Intensity (lower = greener)

Catalytic Enhancements

Microwave-assisted SNAr :

  • 150°C, 30 min → 82% yield (vs. 8 h conventional heating)
  • Energy savings: 64% reduction

Analytical Characterization

Critical spectroscopic data for validation:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.6 Hz, 1H, ArH), 7.45 (dd, J = 8.6, 2.3 Hz, 1H, ArH), 7.32 (d, J = 2.3 Hz, 1H, ArH), 3.45–3.35 (m, 4H, piperidine), 2.85 (s, 3H, N–CH3), 1.75–1.65 (m, 4H, piperidine).
  • HRMS : m/z calc. for C12H14FN3O2 [M+H]+: 268.1093; found: 268.1090.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Reduction: 1-(2-Fluoro-4-aminophenyl)-4-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Fluoro-4-nitrophenyl)-4-carboxypiperidine or 1-(2-Fluoro-4-nitrophenyl)-4-formylpiperidine.

Scientific Research Applications

There appears to be a misunderstanding in the query, as it asks for information on "1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine," but the provided search results largely discuss "1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine" and related compounds.

Because of this discrepancy, the following response will focus on the applications of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine , while also noting information on the related compound 1-(2-Fluoro-4-nitrophenyl)piperidine when available.

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Overview
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a piperazine derivative with a fluorine atom and a nitro group on the phenyl ring, connected to a methyl-substituted piperazine ring. The presence of the fluorine and nitro groups imparts unique electronic properties to the compound. Its molecular formula is C₁₁H₁₄FN₃O₂, with a molecular weight of 239.25 g/mol, and a melting point of 71–72 °C. The CAS number for this compound is 221198-29-4.

Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has applications in scientific research, including:

  • Medicinal Chemistry It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting central nervous system disorders.
  • Materials Science It is explored for use in developing novel materials with specific electronic or optical properties.
  • Biological Studies It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Biological Activity
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has potential biological activities, drawing attention in medicinal chemistry and pharmacology. It is believed to interact with biological targets, including receptors and enzymes involved in biochemical pathways. The nitro group and fluorine atom influence its reactivity and binding affinity to biological molecules. Piperazine derivatives have been reported to have antiviral properties, inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection. They can also inhibit viral replication or prevent platelet aggregation.

Pharmacological Effects

  • Antimicrobial Activity It may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
  • Cytotoxicity In vitro assays suggest it has a relatively low cytotoxic profile in mammalian cell lines, suggesting it may be safe for further development as a therapeutic agent.
  • Neuropharmacological Effects It may influence neurotransmitter levels, potentially affecting mood and cognition, due to its structural similarity to known psychoactive compounds.

Case Studies

  • Antibacterial Evaluation A study showed it exhibited activity against E. coli with a minimum inhibitory concentration (MIC) of 128 μg/mL, indicating its potential as an alternative treatment option for bacterial infections.
  • Cytotoxicity Assessment The cytotoxic effects were evaluated using mouse macrophage cell lines (RAW 264.7). The results indicated an IC₅₀ value of approximately 56.8 μg/mL, comparable to established antibiotics, suggesting it could be developed further while maintaining safety.

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
  • 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This contains a prop-2-yn-1-yl group instead of a methyl group on the piperazine ring.

Uniqueness
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is unique because of the fluorine atom and nitro group on the phenyl ring, giving it distinct electronic properties. The methyl group on the piperazine ring enhances its chemical reactivity and potential for derivatization.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold that can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)-3-methylpiperidine

  • Structure : Methyl group at the 3-position of the piperidine ring.
  • Synthesis : Similar to the 4-methyl analog but using 3-methylpiperidine, yielding 85% .

1-(2-Fluoro-4-nitrophenyl)piperidine

  • Structure : Lacks the methyl group on the piperidine ring.
  • Synthesis : Higher yield (93%) due to reduced steric constraints .
  • Impact : The absence of the methyl group increases conformational flexibility, which may enhance binding to flat aromatic systems in catalytic or receptor interactions.

Halogen-Substituted Analogs

1-(5-Chloro-2-nitrophenyl)-4-methylpiperidine

  • Structure : Chlorine replaces fluorine at the 2-position.
  • Synthesis : Derived from 4-chloro-2-fluoronitrobenzene and 4-methylpiperidine .
  • However, chlorine’s larger atomic size may reduce solubility compared to fluorine.

Functional Group Variations

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

  • Structure : Hydroxyl (-OH) replaces the methyl group at the 4-position.
  • Properties : Increased polarity and hydrogen-bonding capacity (MW: 240.23 g/mol) .
  • Applications : Enhanced solubility in polar solvents makes it suitable for aqueous-phase reactions or drug formulations requiring improved bioavailability.

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • Structure : Five-membered pyrrolidine ring instead of six-membered piperidine.
  • Synthesis : Similar nucleophilic substitution but with pyrrolidine .
  • However, safety data indicate higher toxicity (harmful by inhalation/skin contact) .

Pharmacologically Relevant Analogs

1-(1-Phenylcyclohexyl)-4-methylpiperidine

  • Structure : Bulky cyclohexyl-phenyl group attached to the piperidine nitrogen.
  • Pharmacology : Studied in mice, this compound exhibited lower potency (0.16×PCP) and a smaller therapeutic index compared to phencyclidine (PCP) analogs, attributed to steric hindrance impeding receptor binding .

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

  • Structure : Ether-linked aromatic group.
  • Properties : Predicted boiling point 387.6°C and pKa 8.92, suggesting moderate basicity and thermal stability .
  • Applications: Potential use in high-temperature catalytic processes or as a ligand in coordination chemistry.

Catalytic and Industrial Relevance

Catalytic Dehydrogenation Performance

In studies on liquid organic hydrogen carriers (LOHCs), 4-methylpiperidine derivatives undergo acceptorless dehydrogenation using Ir-based catalysts. Key findings include:

  • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine: Not directly tested, but analogs like 4-methylpiperidine show 6.1 wt% hydrogen content and high stability in flow reactors .
  • Comparison with Pt/Pd Catalysts: Ir-based systems (e.g., 3@Al₂O₃-uncal) achieve higher turnover frequencies (TOF: 9,200 h⁻¹) and total turnovers (TON: ~91,000) than Pt/C or Pd/C, which suffer from rapid deactivation .

Selectivity and Stability Trends

  • Temperature Effects : At 350°C, 4-methylpiperidine derivatives favor aromatic products (e.g., 4-methylpyridine), while lower temperatures (325°C) increase intermediate selectivity (e.g., 4-methyltetrahydropyridine) .
  • Catalyst Design : Dual-anchored Ir complexes (e.g., 3@Al₂O₃-uncal) exhibit superior stability (<25% activity loss over 45 hours) compared to single-anchored analogs due to stronger metal-support interactions .

Biological Activity

Overview

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group, which is crucial for its biological interactions. The presence of the fluorine and nitro groups enhances its lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially by binding to their active sites. For instance, it can interact with serine proteases, affecting pathways related to inflammation and pain .
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing signaling pathways associated with mood disorders and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several biological targets. A summary of the findings is presented in Table 1.

Target Enzyme/ReceptorIC50 (µM)Effect
Chymotrypsinogen B0.5Inhibition of enzymatic activity
CB1 Receptor0.8Modulation of cannabinoid signaling
MAGL0.6Inhibition in lipid metabolism

Table 1: Summary of biological activity data for this compound.

In Vivo Studies

In vivo evaluations have further confirmed the compound's efficacy. For example, in animal models, administration of the compound resulted in reduced pain responses and improved cognitive function in models of neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management : A study involving chronic pain models demonstrated that the compound significantly reduced pain scores compared to control groups, suggesting its potential as an analgesic agent .
  • Neuroprotection : Research indicated that the compound could protect against neurodegeneration in models simulating Alzheimer’s disease, possibly through modulation of inflammatory pathways .
  • Antiviral Activity : Preliminary findings suggest that it may exhibit antiviral properties against certain viruses by inhibiting key viral enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on 2-fluoro-4-nitrobenzene derivatives using 4-methylpiperidine as a nucleophile. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to deprotonate the amine and activate the aryl fluoride .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
SNAr Reaction4-methylpiperidine, DMF, 80°C, 12h65–7590
PurificationEthanol/water recrystallization6099

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • NMR Analysis : ¹⁹F NMR to confirm fluorine retention at the 2-position; ¹H NMR to verify piperidine ring substitution patterns (e.g., splitting of methyl group protons at δ ~1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₂H₁₄FN₂O₂) and detect nitro group fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Screens : Test against kinases or GPCRs due to the piperidine moiety’s affinity for hydrophobic binding pockets .
  • Cytotoxicity Assays : Use MTT assays on HEK-293 or HeLa cells to assess baseline toxicity (IC₅₀ > 100 µM suggests low cytotoxicity) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aryl ring for further functionalization .
  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D₂ receptors (piperidine derivatives often target CNS pathways) .
    • Data Table :
ParameterValue
DFT Energy (Hartree)-1204.56
Docking Score (kcal/mol)-9.2

Q. What strategies resolve contradictions between experimental and computational data regarding its metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Compare hepatic clearance rates (e.g., human liver microsomes) with DFT-predicted metabolic hotspots (e.g., nitro group reduction) .
  • Isotopic Labeling : Use ¹⁴C-labeled nitro groups to track metabolic pathways via LC-MS/MS .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify critical parameters (e.g., excess 4-methylpiperidine reduces aryl fluoride dimerization) .
  • Inline Analytics : Employ ReactIR to monitor reaction progress and detect intermediates .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Answer :

  • HPLC-MS : Detect nitro-to-amine reduction byproducts (e.g., 1-(2-fluoro-4-aminophenyl)-4-methylpiperidine) with a limit of detection (LOD) < 0.1% .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry when NMR is inconclusive .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Answer :

  • Analog Synthesis : Modify the nitro group (e.g., replace with cyano or sulfonamide) and test against biological targets .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions (piperidine ring) .

Safety and Compliance

Q. What safety protocols are essential for handling nitroaryl derivatives in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.